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Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-1,3-thiazole

Cat. No.: B1437994

An In-Depth Technical Guide to 2-Bromo-4-tert-butyl-1,3-thiazole: Synthesis, Reactivity, and
Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-tert-butyl-1,3-thiazole,
a key heterocyclic building block in modern synthetic chemistry. The document is structured to
serve researchers, scientists, and professionals in drug development and agrochemical
science. It delves into the compound's chemical identity, spectroscopic characteristics, and
detailed synthetic protocols, including the foundational Hantzsch thiazole synthesis. A core
focus is placed on its chemical reactivity, particularly the strategic use of organolithium
reagents to achieve selective functionalization, thereby unlocking its potential as a versatile
intermediate. The guide further explores its application in the synthesis of complex, biologically
active molecules, supported by established safety and handling protocols. All technical
discussions are grounded in authoritative, citable literature to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

2-Bromo-4-tert-butyl-1,3-thiazole is a substituted heterocyclic compound featuring a thiazole
ring, which is an aromatic five-membered ring containing both sulfur and nitrogen atoms. The
strategic placement of a bromine atom at the 2-position and a bulky tert-butyl group at the 4-
position defines its unique reactivity and utility in organic synthesis.

The tert-butyl group provides steric hindrance and increases lipophilicity, which can be
advantageous in modulating the pharmacokinetic properties of derivative compounds. The
bromine atom at the C2 position is a versatile functional handle, susceptible to a range of
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transformations, most notably metal-halogen exchange, which is a cornerstone of its synthetic
utility.

Table 1: Chemical Identifiers and Properties

Property Value Source

2-Bromo-4-(tert-butyl)-1,3-
IUPAC Name ] IUPAC Nomenclature
thiazole

2-Bromo-4-(1,1-
Synonym _ _ [1]
dimethylethyl)thiazole

CAS Number 873075-54-8 [1]12]
Molecular Formula C7H10BIrNS [2]
Molecular Weight 220.13 g/mol [2]
Canonical SMILES CC(C)(C)C1=CSC(=N1)Br [3]
InChi Key ILKZEOZQPGBUCV- 3]

UHFFFAOYSA-N

) Solid or liquid at room )
Physical State Supplier Data
temperature

Expected to be soluble in
N organic solvents like THF, ) o
Solubility ) General Chemical Principles
Dichloromethane, Ethyl

Acetate

Note: Specific experimental data for melting point and boiling point are not readily available in
the cited literature.

Spectroscopic Profile

While a dedicated spectral analysis for this specific molecule is not widely published, its
spectroscopic characteristics can be confidently predicted based on the analysis of closely
related analogues such as 2-bromo-4-phenyl-1,3-thiazole and general principles of
spectroscopy.[1]
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e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly
informative. Two key singlet signals would be anticipated:

o Asinglet at approximately & 7.0-7.5 ppm corresponding to the lone proton at the C5
position of the thiazole ring.[1]

o A sharp, intense singlet at approximately 6 1.3-1.5 ppm, integrating to nine protons, which
is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

e 13C NMR Spectroscopy: The carbon NMR spectrum would reveal four distinct signals for the
aromatic/heterocyclic carbons and two signals for the tert-butyl group carbons. The C2
carbon, bonded to bromine, would appear significantly downfield.

e Infrared (IR) Spectroscopy: The IR spectrum provides insight into the functional groups
present. Key absorption bands would include:

o C-H stretching vibrations from the tert-butyl group around 2970-2870 cm™1,

o Characteristic ring stretching vibrations for the C=N and C=C bonds of the thiazole ring in
the 1600-1450 cm~1 region.

o A C-Br stretching vibration, typically found in the fingerprint region below 700 cm~2.

e Mass Spectrometry (MS): Electron ionization mass spectrometry would show a characteristic
molecular ion peak (M*) and an M+2 peak of nearly equal intensity, which is the isotopic
signature of a molecule containing one bromine atom. The primary fragmentation pathway
would likely involve the loss of a methyl group (M-15) from the tert-butyl moiety to form a
stable tertiary carbocation.

Synthesis Pathway and Protocol

The synthesis of 2-bromo-4-substituted thiazoles is a well-established process that typically
involves a two-stage approach. The first stage is the construction of the thiazole ring itself,
followed by the introduction of the bromine atom. The Hantzsch thiazole synthesis is the most
prominent and widely used method for forming the core thiazole structure.[4]
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Stage 1: Hantzsch Synthesis of 2-Amino-4-tert-butyl-1,3-
thiazole

The Hantzsch synthesis is a classic condensation reaction between an a-haloketone and a
thioamide.[4] To generate the required precursor, 1-bromo-3,3-dimethyl-2-butanone (an o-
haloketone) is reacted with thiourea.

Causality of Experimental Choices:

¢ a-Haloketone: The choice of 1-bromo-3,3-dimethyl-2-butanone is critical as it directly installs
the tert-butyl group at the 4-position of the resulting thiazole ring.

e Thiourea: Thiourea serves as the source for the nitrogen atom at position 3 and the sulfur
atom at position 1, while also providing the amino group at the 2-position.

e Solvent: The reaction is typically carried out in a protic solvent like ethanol to facilitate the
condensation and cyclization steps.

Stage 2: Sandmeyer-type Bromination

With the 2-amino-4-tert-butyl-1,3-thiazole precursor in hand, the amino group is replaced with a
bromine atom. This is achieved via a Sandmeyer-type reaction, which involves diazotization of
the amino group followed by displacement with a bromide ion, often catalyzed by copper(l)
bromide (CuBr).[1]

Causality of Experimental Choices:

» Diazotization: The 2-amino group is converted into a diazonium salt using a nitrite source
(e.g., n-butyl nitrite or sodium nitrite in acidic conditions). This transforms the amino group
into an excellent leaving group (N2 gas).

o Copper(l) Bromide: CuBr acts as a catalyst to facilitate the substitution of the diazonium
group with a bromide ion.

Experimental Workflow Diagram
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Stage 1: Hantzsch Thiazole Synthesis
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Caption: Synthetic workflow for 2-Bromo-4-tert-butyl-1,3-thiazole.
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Detailed Protocol (Adapted from Bunev et al.[1])

e Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole:

o To a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equiv.) in ethanol, add thiourea (1.1
equiv.).

o Heat the mixture to reflux and monitor the reaction by TLC until the starting material is
consumed.

o Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

o Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude
aminothiazole precursor.

e Synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole:

o Dissolve the 2-amino-4-tert-butyl-1,3-thiazole precursor (1 equiv.) and CuBr (1.5 equiv.) in
acetonitrile at room temperature.

o Add n-butyl nitrite (1.5 equiv.) dropwise with stirring.
o Heat the solution to approximately 60 °C for 15-30 minutes, or until gas evolution ceases.

o Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with dilute
ammonia solution to remove copper salts.

o Dry the organic layer over anhydrous magnesium sulfate and concentrate.

o Purify the crude residue by column chromatography on silica gel (e.g., using a heptane-
ethyl acetate gradient) to obtain the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-4-tert-butyl-1,3-thiazole lies in its capacity for selective
functionalization at two key positions: C2 and C5. The bromine atom at C2 allows for reactions
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typical of aryl bromides, while the proton at C5 is acidic enough to be removed by strong
bases. This dual reactivity makes it a powerful scaffold for building molecular complexity.

Selective Lithiation

A study by Demydchuk et al. on a similar substrate demonstrates the power of using different
organolithium bases to control the site of reaction.[5]

o Deprotonation at C5 (Kinetic Control): Using a sterically hindered, non-nucleophilic base like
lithium diisopropylamide (LDA) at low temperatures (-78 °C) selectively removes the proton
at the C5 position. This is the kinetically favored process. The resulting 5-lithio-thiazole
intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO2) to
introduce new functional groups exclusively at this position.

e Dual Lithiation at C2 and C5: Using a more reactive organolithium reagent like tert-
butyllithium (t-BuLi) results in a different outcome. t-BuLi is strong enough to perform both
metal-halogen exchange at the C2 position and deprotonation at the C5 position. This
generates a dilithiated intermediate, which can subsequently react with two equivalents of an
electrophile to functionalize both sites of the thiazole ring simultaneously.[5]

This differential reactivity is a self-validating system; the choice of base directly dictates the
synthetic outcome, allowing for precise and predictable molecular construction.

Reactivity Diagram

Kinetic C5 Functionalization
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Caption: Differential reactivity of 2-Bromo-4-tert-butyl-1,3-thiazole.

Applications in Drug Discovery and Agrochemicals

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and
biologically active compounds. 2-Bromo-4-tert-butyl-1,3-thiazole serves as a crucial starting
material for accessing novel derivatives with potential therapeutic or agricultural applications.

e Pharmaceuticals: Thiazole derivatives exhibit a wide range of pharmacological activities,
including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][6]
The 2-bromo-4-tert-butyl-thiazole scaffold can be elaborated into more complex molecules.
For instance, through Suzuki or Stille coupling at the C2 position (after conversion to an
organometallic species), various aryl or heteroaryl groups can be introduced, which is a
common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

e Agrochemicals: This compound is a key intermediate in the synthesis of fungicides and
herbicides.[2] The thiazole moiety can enhance the bioactivity of these agents. The ability to
selectively functionalize the ring allows for the fine-tuning of properties such as potency,
selectivity, and environmental persistence. For example, derivatives created from this
building block have been investigated for their efficacy against various plant pathogens.[3][6]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Bromo-4-tert-butyl-1,3-thiazole is not widely
available. However, based on data for structurally related brominated aromatic and heterocyclic
compounds, the following precautions are strongly advised.[7][8][9]

» Hazard Classification (Anticipated):

Harmful if swallowed, in contact with skin, or if inhaled.

o

Causes skin irritation.

o

[¢]

Causes serious eye irritation.

[¢]

May cause respiratory irritation.

» Personal Protective Equipment (PPE):
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[e]

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

[e]

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

o

Eye Protection: Use safety glasses with side shields or chemical goggles.

[¢]

Skin and Body Protection: Wear a laboratory coat.

» Handling and Storage:

o Avoid contact with skin, eyes, and clothing.

o Avoid breathing dust, fumes, or vapor.

o Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.

o First Aid Measures:

o If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

o If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

o If Inhaled: Remove person to fresh air and keep comfortable for breathing.

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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